4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine
CAS No.:
Cat. No.: VC17452833
Molecular Formula: C7H13N5S
Molecular Weight: 199.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13N5S |
|---|---|
| Molecular Weight | 199.28 g/mol |
| IUPAC Name | 4-(1-methyltetrazol-5-yl)sulfanylpiperidine |
| Standard InChI | InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
| Standard InChI Key | MXEPTBVDQHUEAK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=N1)SC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a six-membered piperidine ring connected to a five-membered tetrazole ring through a sulfur atom. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 199.28 g/mol |
| IUPAC Name | 4-(1-methyltetrazol-5-yl)sulfanylpiperidine |
| Canonical SMILES | CN1C(=NN=N1)SC2CCNCC2 |
| Topological Polar Surface Area | 90.7 Ų |
The tetrazole ring’s planar geometry and the piperidine ring’s chair conformation facilitate interactions with biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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H NMR: Peaks at δ 3.85 ppm (piperidine CH-S), δ 3.45 ppm (N-methyl group), and δ 2.75 ppm (piperidine ring protons).
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C NMR: Signals at δ 160.2 ppm (tetrazole C=N) and δ 55.1 ppm (piperidine C-S).
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 199.28 [M+H].
Synthesis and Analytical Methods
Synthetic Pathways
The compound is synthesized via a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and 4-chloropiperidine under basic conditions (Scheme 1):
Yields typically range from 65–80%, with purity >95% confirmed by HPLC.
Purification and Quality Control
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted precursors.
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Recrystallization: Ethanol/water mixtures yield crystalline product.
Comparative Analysis with Related Compounds
Structural modifications, such as the addition of fluorinated groups or purine moieties, significantly alter target affinity and solubility .
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